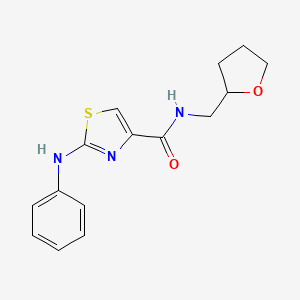
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide, also known as PAT-1251, is a novel small molecule compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemoselective Thionation-Cyclization : Kumar et al. (2013) described an efficient route to synthesize thiazoles via chemoselective thionation-cyclization of enamides using Lawesson's reagent. This methodology provides a way to introduce various functionalities into thiazoles, potentially including structures similar to "2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide" (Kumar, Parameshwarappa, & Ila, 2013).
Antimicrobial Applications
- Antimicrobial Agents : Bikobo et al. (2017) synthesized a series of thiazole derivatives, including structures akin to "2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide", demonstrating potent antimicrobial activity against various bacterial and fungal strains. Some compounds were more effective than reference drugs, especially against Gram-positive bacteria (Bikobo et al., 2017).
Anticancer Research
- Anticancer Activity : Cai et al. (2016) evaluated the anticancer activity of thiazole-5-carboxamide derivatives, highlighting the potential of such compounds in inhibiting cancer cell lines. The study suggests that modifications on the thiazole ring, akin to "2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide", could lead to compounds with significant anticancer properties (Cai et al., 2016).
Novel Drug Candidates
- Antihypertensive α-Blocking Agents : Abdel-Wahab et al. (2008) explored thiazole derivatives as potential antihypertensive agents, showing that modifications to the thiazole structure can yield compounds with significant α-blocking activity and low toxicity. This suggests the versatility of thiazole derivatives, including those similar to "2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide", in drug development (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
properties
IUPAC Name |
2-anilino-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-9-12-7-4-8-20-12)13-10-21-15(18-13)17-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMNQTQSJQDCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylamino)-N-((tetrahydrofuran-2-yl)methyl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)

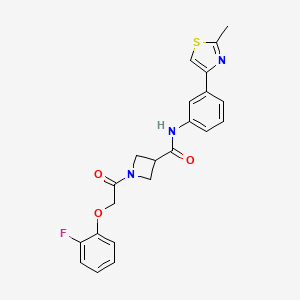
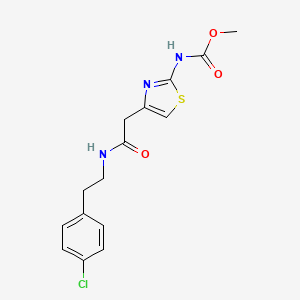

![5-amino-1-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2666543.png)
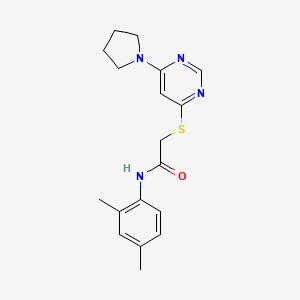
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)

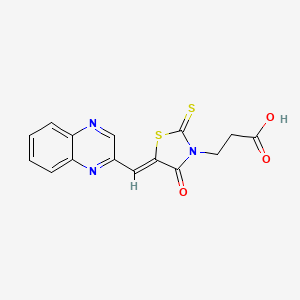
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)
![5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2666555.png)